N-[4-(benzyloxy)phenyl]-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide
Overview
Description
N-[4-(benzyloxy)phenyl]-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide is a useful research compound. Its molecular formula is C26H30N2O4S and its molecular weight is 466.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 466.19262862 g/mol and the complexity rating of the compound is 669. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of N-[4-(benzyloxy)phenyl]-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide is Leukotriene A-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammatory and allergic responses .
Mode of Action
It is believed to interact with its target, leukotriene a-4 hydrolase, and potentially inhibit its activity . This inhibition could lead to a decrease in the production of leukotrienes, thereby modulating the inflammatory and allergic responses .
Biochemical Pathways
The compound is likely to affect the leukotriene biosynthesis pathway . By inhibiting Leukotriene A-4 hydrolase, it may prevent the conversion of Leukotriene A4 to Leukotriene B4, a potent mediator of inflammation . The downstream effects of this inhibition could include a reduction in inflammation and allergic reactions .
Result of Action
The molecular and cellular effects of the compound’s action would likely involve a reduction in the levels of Leukotriene B4, leading to a decrease in inflammation and allergic responses . .
Properties
IUPAC Name |
3-[4-(2-methylpropylsulfamoyl)phenyl]-N-(4-phenylmethoxyphenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O4S/c1-20(2)18-27-33(30,31)25-15-8-21(9-16-25)10-17-26(29)28-23-11-13-24(14-12-23)32-19-22-6-4-3-5-7-22/h3-9,11-16,20,27H,10,17-19H2,1-2H3,(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFGGHHWIVVTBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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